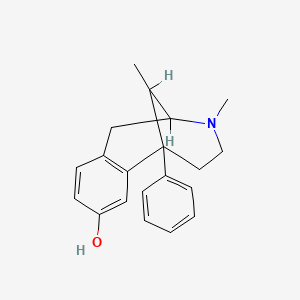
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3,11-dimethyl-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan is a synthetic compound belonging to the benzomorphan class of chemicals These compounds are known for their complex structures and potential pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzomorphan Core: The core structure is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Phenyl and Methyl Groups: The phenyl and methyl groups are introduced via Friedel-Crafts alkylation reactions.
Hydroxylation: The hydroxy group is added through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nitro compounds, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan: Unique due to its specific arrangement of functional groups.
Other Benzomorphans: Compounds like 5-phenyl-2-methyl-6,7-benzomorphan and 9-methyl-2’-hydroxy-6,7-benzomorphan share structural similarities but differ in the positioning of functional groups.
Uniqueness: Beta-5-Phenyl-9-methyl-2’-hydroxy-2-methyl-6,7-benzomorphan stands out due to its specific combination of phenyl, methyl, and hydroxy groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
14578-59-7 |
|---|---|
Molekularformel |
C20H23NO |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
10,13-dimethyl-1-phenyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H23NO/c1-14-19-12-15-8-9-17(22)13-18(15)20(14,10-11-21(19)2)16-6-4-3-5-7-16/h3-9,13-14,19,22H,10-12H2,1-2H3 |
InChI-Schlüssel |
AUNUENZTLHCVBC-UHFFFAOYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2C)C4=CC=CC=C4)C=C(C=C3)O |
Kanonische SMILES |
CC1C2CC3=C(C1(CCN2C)C4=CC=CC=C4)C=C(C=C3)O |
Verwandte CAS-Nummern |
14578-60-0 (hydrochloride) |
Synonyme |
eta-5-phenyl-9-methyl-2'-hydroxy-2-methyl-6- 7-benzomorphan GPA 1657 GPA 1657, (2R-(2alpha,6alpha,11S*))-isomer GPA 1657, (2R-(2alpha,6beta,11S*))-isomer GPA 1657, (2S-(2alpha,6alpha,11R*))-isomer GPA 1657, (2S-(2alpha,6alpha,11S*))-isomer GPA 1657, hydrochloride GPA 1657, hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer GPA 1657, hydrochloride, (2R-(2alpha,6alpha,11S*))-isomer GPA-1657 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















